

physical and chemical properties of (3-Chlorophenyl)(phenyl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3-Chlorophenyl)(phenyl)methanol

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An In-depth Technical Guide to the Physical and Chemical Properties of **(3-Chlorophenyl)(phenyl)methanol**

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of:
A Senior Application Scientist

Abstract

(3-Chlorophenyl)(phenyl)methanol, also known as 3-Chlorobenzhydrol, is a chiral secondary alcohol that serves as a pivotal intermediate in modern organic synthesis. Its structural features—a central carbinol group flanked by a phenyl and a 3-chlorophenyl moiety—make it a versatile building block for creating complex molecular architectures. This guide provides a comprehensive technical overview of its chemical and physical properties, detailed spectroscopic analysis, validated synthesis protocols, and key applications, particularly in the context of pharmaceutical research. By synthesizing field-proven insights with established chemical principles, this document aims to equip researchers with the foundational knowledge required for the effective utilization of this important compound.

Chemical Identity and Physicochemical Properties

(3-Chlorophenyl)(phenyl)methanol is an aromatic alcohol characterized by the presence of a chlorine atom at the meta position of one of its phenyl rings. This substitution pattern significantly influences its electronic properties and reactivity compared to its unsubstituted

parent, benzhydrol. The molecule is chiral due to the asymmetric carbon atom of the carbinol group, and can therefore exist as two distinct enantiomers.[1][2]

Table 1: Chemical Identifiers

| Identifier | Value |
|-------------------|---|
| IUPAC Name | (3-chlorophenyl)(phenyl)methanol[3] |
| Common Synonyms | 3-Chlorobenzhydrol, m-chlorobenzhydrol |
| CAS Number | 63012-03-3[2][4] |
| Molecular Formula | C ₁₃ H ₁₁ ClO[2][3] |
| Molecular Weight | 218.68 g/mol [4][5] |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)O[4] |
| InChI Key | DDCJHFYXAPQYLA-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value | Source |
|------------------------|---|------------------|
| Physical Form | Colorless to white/yellow solid or semi-solid, with a characteristic benzene aroma. [1][2] | ChemBK |
| Melting Point | 40 °C[2] | ChemBK |
| Boiling Point | 169 °C @ 0.1 mmHg; 342.6 °C (predicted, atmospheric)[2][4] | ChemBK, Biosynth |
| Solubility | Practically insoluble in water; Soluble in ethanol and ether.[1] [2] | ChemBK |
| XLogP3 (Lipophilicity) | 3.8[5] | PubChem |
| Predicted Density | ~1.2 g/cm ³ | ChemBK |

Spectroscopic Analysis

Spectroscopic characterization is essential for verifying the identity and purity of **(3-Chlorophenyl)(phenyl)methanol**. While a publicly available, fully assigned spectrum is not consistently reported, the expected spectral features can be reliably predicted based on its structure and data from closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, carbinol, and hydroxyl protons.
 - Aromatic Region (δ 7.0-7.5 ppm): A complex multiplet pattern integrating to 9 protons is anticipated. The protons on the unsubstituted phenyl ring will appear as a multiplet, while the four protons on the 3-chlorophenyl ring will show splitting patterns characteristic of a meta-substituted system.
 - Carbinol Proton (δ ~5.8 ppm): A singlet (or a doublet if coupled to the hydroxyl proton) corresponding to the CH-OH proton.
 - Hydroxyl Proton (δ ~2.2-2.4 ppm): A broad singlet for the OH proton. Its chemical shift can vary with concentration and solvent.
- ^{13}C NMR: The carbon spectrum provides clear signals for the carbinol carbon and the distinct aromatic carbons.
 - Carbinol Carbon (δ ~75-76 ppm): A single peak for the CH-OH carbon.
 - Aromatic Carbons (δ ~125-145 ppm): Multiple signals are expected in this region. The carbon bearing the chlorine atom (C-Cl) will be shifted, and the two ipso-carbons attached to the carbinol group will also be distinct.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by features characteristic of an alcohol and aromatic rings.

- O-H Stretch ($3200\text{-}3500\text{ cm}^{-1}$): A strong and broad absorption band, indicative of the hydrogen-bonded hydroxyl group.^[6]

- C-H Stretch (Aromatic) (3000-3100 cm^{-1}): Sharp, medium-intensity peaks.
- C=C Stretch (Aromatic) (1450-1600 cm^{-1}): Several sharp peaks of varying intensity.
- C-O Stretch (1000-1200 cm^{-1}): A strong peak corresponding to the carbinol C-O bond.[6]
- C-Cl Stretch (700-800 cm^{-1}): A medium to strong peak indicating the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. The presence of chlorine results in a characteristic $\text{M}+2$ isotopic peak with an intensity approximately one-third that of the molecular ion peak.

Table 3: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |
|--------------------------|---------------|
| Monoisotopic Mass | 218.04984 Da |
| $[\text{M}+\text{H}]^+$ | 219.05712 |
| $[\text{M}+\text{Na}]^+$ | 241.03906 |
| $[\text{M}-\text{H}]^-$ | 217.04256 |

Data sourced from PubChemLite predictions.[7]

Synthesis and Manufacturing

Two primary, reliable synthetic routes are employed for the laboratory-scale and potential industrial production of **(3-Chlorophenyl)(phenyl)methanol**: the Grignard reaction and the reduction of a benzophenone precursor.

Method 1: Grignard Reaction

This classic organometallic approach builds the carbon skeleton by reacting an aryl Grignard reagent with an appropriate benzaldehyde.

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Sources

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Phone: (601) 213-4426
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